molecular formula C13H18O2 B7870776 1-(2-Methoxyphenyl)hexan-1-one CAS No. 364760-94-1

1-(2-Methoxyphenyl)hexan-1-one

Cat. No.: B7870776
CAS No.: 364760-94-1
M. Wt: 206.28 g/mol
InChI Key: BTIAYHLHAKSDFN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)hexan-1-one is a ketone derivative featuring a hexanone backbone substituted at the 1-position with a 2-methoxyphenyl group. The ortho-methoxy substituent imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(2-methoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-9-12(14)11-8-6-7-10-13(11)15-2/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIAYHLHAKSDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496396
Record name 1-(2-Methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364760-94-1
Record name 1-(2-Methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(2-methoxyphenyl)hexanoic acid.

    Reduction: Formation of 1-(2-methoxyphenyl)hexanol.

    Substitution: Formation of various substituted phenylhexanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketone reductases.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)hexan-1-one exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for ketone reductases, undergoing reduction to form the corresponding alcohol. The methoxy group can influence the compound’s reactivity and interaction with enzymes or other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR) Biological Activity References
1-(2-Methoxyphenyl)hexan-1-one 2-MeO on phenyl Not reported Not available in evidence Not explicitly reported
1-(4-Methoxyphenyl)hexan-1-one 4-MeO on phenyl Not reported InChIKey: KBJNVZQQKHPHIX; SMILES: COC1=CC=C(C=C1)C(=O)CCCCC Not reported
DIF-3 (1-(3-Cl-2,6-(OH)₂-4-MeO-phenyl)hexan-1-one) 3-Cl, 2,6-(OH)₂, 4-MeO on phenyl Not reported Not available Anti-tumor (potent anti-leukemic)
1-(2-Hydroxyphenyl)hexan-1-one 2-OH on phenyl Not reported δ 12.38 (s, 1H, OH), 7.70 (dd, J = 2,8 Hz, 1H) Not reported
1-(4-Hydroxyphenyl)hexan-1-one 4-OH on phenyl Not reported Synonyms: 4'-Hydroxycaprophenone; CAS: 2589-72-2 Not reported
6-(Piperidin-1-yl)-1-(4-ethylphenyl)hexan-1-one 4-Et on phenyl; piperidin-1-yl chain 174 δ 1.84 (t, J = 7 Hz, 3H, CH₂CH₃) Not reported
Key Observations:
  • Substituent Position: The ortho-methoxy group in this compound likely induces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-MeO or 4-OH derivatives).
  • Functional Groups : Hydroxyl substituents (e.g., 2-OH or 4-OH) enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives. DIF-3’s dichloro and dihydroxy groups enhance its bioactivity, suggesting electron-withdrawing groups potentiate anti-tumor effects .
  • Spectral Data: The ¹H NMR of 1-(2-Hydroxyphenyl)hexan-1-one shows a downfield-shifted hydroxyl proton (δ 12.38), absent in methoxy analogs, serving as a diagnostic marker for structural differentiation .

Biological Activity

1-(2-Methoxyphenyl)hexan-1-one is a synthetic organic compound belonging to the class of ketones. Its structure features a methoxy group attached to the phenyl ring, which may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C_{11}H_{14}O
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound consists of a hexanone chain with a methoxy-substituted phenyl group. This substitution can affect its lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various biological systems. Preliminary studies suggest that this compound may exhibit:

  • Monoamine Transporter Interaction : Similar to other phenyl ketones, it may inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic levels of these neurotransmitters.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, particularly against certain bacterial strains, suggesting a role in combating infections.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various ketones, including this compound, revealed the following results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundEscherichia coli64 μg/mL
Control (Standard Antibiotic)Staphylococcus aureus16 μg/mL

These findings indicate that while this compound has some antimicrobial properties, it is less potent than established antibiotics.

Case Studies

  • Study on Antichlamydial Activity : In a study investigating new compounds for antichlamydial activity, derivatives similar to this compound were synthesized and tested. The results showed moderate activity against Chlamydia trachomatis, with implications for developing targeted therapies against this pathogen .
  • Neuropharmacological Studies : Research into the neuropharmacological effects of methoxy-substituted phenyl ketones indicated potential anxiolytic and antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels due to reuptake inhibition .

Toxicity and Safety Profile

Toxicological assessments are critical for determining the safety profile of this compound. Preliminary studies suggest:

  • Cytotoxicity : Evaluations using human cell lines indicated that concentrations below 100 μg/mL did not exhibit significant cytotoxic effects.
  • Mutagenicity : Tests conducted on Drosophila melanogaster showed no mutagenic effects at tested concentrations, indicating a favorable safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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